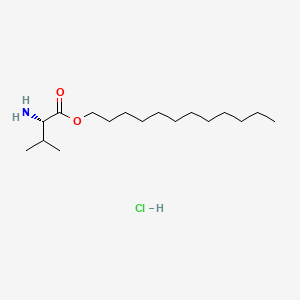![molecular formula C7H14O3S B14010175 Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate CAS No. 77475-66-2](/img/structure/B14010175.png)
Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate is an organic compound with the molecular formula C7H14O3S. It is an ester that features a sulfanyl group attached to a propanoate backbone. This compound is of interest due to its unique chemical structure, which combines ester and sulfanyl functionalities, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate can be synthesized through the esterification of 3-[(2-hydroxyethyl)sulfanyl]propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the equilibrium towards ester formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor with a catalyst bed. This method ensures high efficiency and yield, making it suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride is often used for the reduction of the ester group.
Substitution: Nucleophiles such as halides or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 3-[(2-hydroxyethyl)sulfanyl]propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate involves its interaction with various molecular targets. The sulfanyl group can form bonds with metal ions, influencing enzyme activity or acting as a ligand in coordination chemistry. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which can further participate in biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl propanoate: Lacks the sulfanyl group, making it less versatile in certain reactions.
3-[(2-hydroxyethyl)sulfanyl]propanoic acid: The acid form of the compound, which has different reactivity and applications.
Ethyl 3-mercaptopropanoate: Similar structure but with a mercapto group instead of a hydroxyl group.
Uniqueness
Ethyl 3-[(2-hydroxyethyl)sulfanyl]propanoate is unique due to the presence of both hydroxyl and sulfanyl groups, allowing it to participate in a wider range of chemical reactions and making it a valuable intermediate in synthetic chemistry.
Propiedades
Número CAS |
77475-66-2 |
|---|---|
Fórmula molecular |
C7H14O3S |
Peso molecular |
178.25 g/mol |
Nombre IUPAC |
ethyl 3-(2-hydroxyethylsulfanyl)propanoate |
InChI |
InChI=1S/C7H14O3S/c1-2-10-7(9)3-5-11-6-4-8/h8H,2-6H2,1H3 |
Clave InChI |
GIXSELUYNIOQCQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCSCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


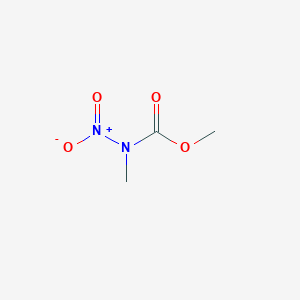
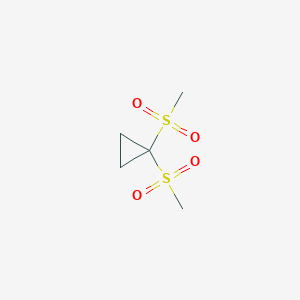
![1-Bromo-4-[(4-fluoro-3-nitrophenyl)sulfonyl]-2-nitrobenzene](/img/structure/B14010108.png)

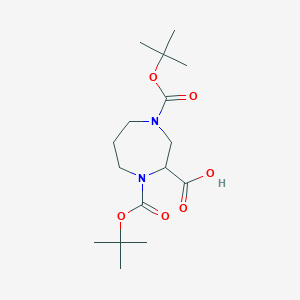

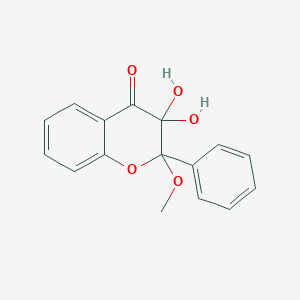
![4-methyl-N-[[2,2,4,4-tetramethyl-3-[(4-methylphenyl)sulfonylhydrazinylidene]cyclobutylidene]amino]benzenesulfonamide](/img/structure/B14010130.png)
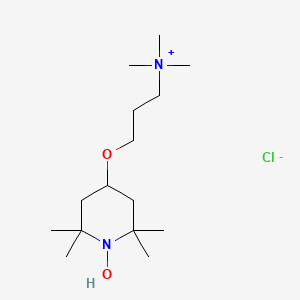
![4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one](/img/structure/B14010146.png)
![1-(Benzenesulfonyl)-2-[6-[2-(benzenesulfonyl)phenyl]hexyl]benzene](/img/structure/B14010151.png)

